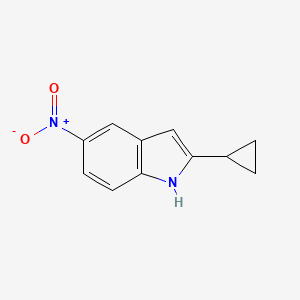

2-ciclopropil-5-nitro-1H-indol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Cyclopropyl-5-nitro-1H-indole is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals

Aplicaciones Científicas De Investigación

Chemistry

In synthetic organic chemistry, 2-cyclopropyl-5-nitro-1H-indole is utilized as a building block for the development of more complex molecules. Its unique functional groups allow for various chemical transformations, making it a valuable intermediate in drug discovery and materials science.

Biology

Research has indicated that 2-cyclopropyl-5-nitro-1H-indole exhibits potential biological activities. Studies have suggested its efficacy in antimicrobial and anticancer applications. For instance, derivatives of indole structures are known to possess antibacterial, anticancer, anti-inflammatory, and antiviral properties . The presence of the nitro group enhances these biological activities by influencing the compound's interaction with biological targets.

Medicine

Due to its unique chemical structure, 2-cyclopropyl-5-nitro-1H-indole is being investigated for potential therapeutic effects. Its derivatives have shown promise in treating various conditions, including cancer and infectious diseases . The indole framework is often associated with bioactive compounds; thus, compounds derived from it are being explored for their pharmacological properties.

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of indole derivatives highlighted that compounds similar to 2-cyclopropyl-5-nitro-1H-indole can inhibit cancer cell proliferation. The mechanism often involves interference with cellular signaling pathways that promote tumor growth . The specific activity of 2-cyclopropyl-5-nitro-1H-indole was not detailed in this study but aligns with findings on related compounds.

Case Study 2: Antimicrobial Properties

Another investigation into the antimicrobial activity of indole derivatives revealed that certain modifications to the indole structure could enhance efficacy against bacterial strains. The nitro group present in 2-cyclopropyl-5-nitro-1H-indole is known to contribute to such activities by increasing lipophilicity and facilitating membrane penetration .

Mecanismo De Acción

Target of Action

It’s known that indole derivatives bind with high affinity to multiple receptors . These targets can vary depending on the specific functional groups attached to the indole nucleus .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological responses . The nitro group and cyclopropyl group in the compound may influence its interaction with its targets, potentially altering their function or activity.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s effects on these pathways would depend on its specific interactions with its targets.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular level, depending on its specific targets and mode of action.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropyl-5-nitro-1H-indole typically involves the nitration of 2-cyclopropylindole. The process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes:

- Formation of the cyclopropylindole core.

- Nitration to introduce the nitro group.

- Purification steps to isolate the desired product.

Types of Reactions:

Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom or the benzene ring.

Reduction: The nitro group can be reduced to an amine using reagents such as tin(II) chloride in hydrochloric acid.

Common Reagents and Conditions:

Oxidation: Hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorine.

Reduction: Tin(II) chloride in hydrochloric acid.

Major Products:

Amino derivatives: Formed by the reduction of the nitro group.

Halogenated indoles: Formed by substitution reactions on the indole ring.

Comparación Con Compuestos Similares

2-Cyclopropyl-1H-indole: Lacks the nitro group, resulting in different chemical and biological properties.

5-Nitro-1H-indole: Lacks the cyclopropyl group, affecting its reactivity and applications.

Uniqueness: 2-Cyclopropyl-5-nitro-1H-indole is unique due to the presence of both the cyclopropyl and nitro groups, which confer distinct chemical reactivity and potential biological activities compared to other indole derivatives.

Actividad Biológica

2-Cyclopropyl-5-nitro-1H-indole is a nitrogen-containing heterocyclic compound notable for its unique bicyclic structure, which includes a cyclopropyl group and a nitro substituent at the 5-position of the indole ring. This compound has garnered attention in medicinal chemistry and organic synthesis due to its interesting electronic properties and potential biological activities, including antimicrobial and anticancer properties.

The presence of the nitro group in 2-cyclopropyl-5-nitro-1H-indole serves as a strong electron-withdrawing moiety, which can enhance electrophilic aromatic substitution reactions. The cyclopropyl group can also undergo ring-opening reactions under specific conditions, allowing for the formation of more complex derivatives. These structural characteristics contribute to its diverse biological activity.

Indole derivatives, including 2-cyclopropyl-5-nitro-1H-indole, are known to interact with various biological targets, leading to multiple pharmacological effects:

- Antimicrobial Activity : Indole derivatives exhibit significant antibacterial and antifungal properties. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Biological Activity Overview

The biological activities associated with 2-cyclopropyl-5-nitro-1H-indole are summarized below:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains and fungi. |

| Anticancer | Induces apoptosis in different cancer cell lines. |

| Anti-inflammatory | Modulates inflammatory pathways, potentially reducing chronic inflammation. |

| Antiviral | Shows activity against several viral infections, including HCV. |

Case Studies and Research Findings

- Antimicrobial Studies : A study demonstrated that 2-cyclopropyl-5-nitro-1H-indole exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound was found to disrupt bacterial cell wall synthesis, leading to cell lysis .

- Anticancer Research : In vitro studies indicated that this compound could inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of caspase pathways, which are crucial for apoptosis .

- Anti-inflammatory Effects : Research highlighted its potential in reducing inflammatory markers in cellular models of inflammation, suggesting a role in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-cyclopropyl-5-nitro-1H-indole, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| 5-Nitroindole | Nitro group at position 5 | Antimicrobial activity |

| 2-Methylindole | Methyl group at position 2 | Neuroprotective effects |

| 3-Cyclopropylindole | Cyclopropyl group at position 3 | Potential anticancer activity |

Propiedades

IUPAC Name |

2-cyclopropyl-5-nitro-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-13(15)9-3-4-10-8(5-9)6-11(12-10)7-1-2-7/h3-7,12H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCVBOWNCUZNLBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC3=C(N2)C=CC(=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.